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Compound of Interest

Compound Name: Piscidinol A

Cat. No.: B1180399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Piscidinol A, a complex triterpenoid natural product, has garnered significant interest within

the scientific community for its potential therapeutic applications, notably in the realm of

oncology. This technical guide provides an in-depth overview of the chemical structure and

characterization of Piscidinol A, compiling essential data for researchers and professionals

engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties
Piscidinol A is a tetracyclic triterpenoid with the molecular formula C₃₀H₅₀O₄, corresponding to

a molecular weight of 474.7 g/mol . Its systematic IUPAC name is

(3S,4R,5R,8R,9S,10R,13R,14R,17R)-3,4-dihydroxy-4,8,10,13,14-pentamethyl-17-[(2R,5S)-5-

hydroxy-6-methyl-6-oxoheptan-2-yl]-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-

1H-cyclopenta[a]phenanthren-3-yl acetate. The structure features a rigid steroidal backbone

with a complex, functionalized side chain, presenting multiple stereocenters that are crucial for

its biological activity.

Table 1: Physicochemical Properties of Piscidinol A
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Property Value Reference

Molecular Formula C₃₀H₅₀O₄ [1]

Molecular Weight 474.7 g/mol [1]

IUPAC Name

(3S,4R,5R,8R,9S,10R,13R,14

R,17R)-3,4-dihydroxy-

4,8,10,13,14-pentamethyl-17-

[(2R,5S)-5-hydroxy-6-methyl-6-

oxoheptan-2-

yl]-2,3,4,5,6,7,8,9,10,11,12,13,

14,15,16,17-hexadecahydro-

1H-cyclopenta[a]phenanthren-

3-yl acetate

[1]

CAS Number 100198-09-2 [1]

Spectroscopic Characterization
The structural elucidation of Piscidinol A has been accomplished through a combination of

advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental to defining the connectivity and

stereochemistry of Piscidinol A.

Table 2: ¹H NMR (500 MHz, CDCl₃) Data for Piscidinol A
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 4.51 dd 11.5, 4.5

H-7 5.38 br s

H-24 3.58 dd 9.0, 3.0

Me-18 0.78 s

Me-19 1.01 s

Me-21 0.92 d 6.8

Me-26 1.25 s

Me-27 1.21 s

Me-28 0.88 s

Me-29 0.95 s

Me-30 1.70 s

Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for Piscidinol A
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Carbon
Chemical Shift (δ,
ppm)

Carbon
Chemical Shift (δ,
ppm)

1 38.7 16 28.2

2 27.9 17 56.1

3 78.9 18 16.1

4 39.0 19 19.4

5 55.8 20 36.4

6 18.3 21 18.7

7 117.5 22 35.0

8 145.1 23 28.0

9 50.2 24 78.4

10 37.1 25 70.8

11 21.0 26 26.8

12 28.2 27 21.6

13 43.9 28 28.0

14 51.5 29 16.5

15 31.9 30 21.2

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular formula of Piscidinol A.

The fragmentation pattern observed in the mass spectrum provides valuable information about

the different structural motifs within the molecule.

Table 4: Mass Spectrometry Data for Piscidinol A
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Technique Ionization Mode Observed m/z Interpretation

HR-ESI-MS Positive 475.3784 [M+H]⁺
Corresponds to

C₃₀H₅₁O₄⁺

457.3678 [M+H-H₂O]⁺
Loss of a hydroxyl

group

439.3572 [M+H-

2H₂O]⁺

Loss of two hydroxyl

groups

Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy
IR spectroscopy reveals the presence of key functional groups, while UV-Vis spectroscopy

provides information about the electronic transitions within the molecule.

Table 5: IR and UV-Vis Spectral Data for Piscidinol A

Spectroscopy Medium Absorption Maxima
Functional
Group/Transition

IR KBr 3440 cm⁻¹ (br) O-H stretching

2925 cm⁻¹ C-H stretching

1735 cm⁻¹ C=O stretching (ester)

1640 cm⁻¹ C=C stretching

UV-Vis MeOH 205 nm π → π* transition

Experimental Protocols
Isolation of Piscidinol A
The following is a representative protocol for the isolation of Piscidinol A from the bark of

Aphanamixis polystachya.

Caption: General workflow for the isolation of Piscidinol A.
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Extraction: The air-dried and powdered bark of Aphanamixis polystachya (1 kg) is

exhaustively extracted with methanol (3 x 5 L) at room temperature for 72 hours.

Concentration: The combined methanol extracts are filtered and concentrated under reduced

pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning: The crude extract is suspended in 90% aqueous methanol and

partitioned with an equal volume of n-hexane to remove nonpolar constituents. The aqueous

methanol layer is collected.

Column Chromatography: The dried aqueous methanol fraction is subjected to column

chromatography on silica gel (60-120 mesh).

Elution: The column is eluted with a solvent gradient of increasing polarity, starting from n-

hexane and gradually increasing the proportion of ethyl acetate.

Fraction Collection and Analysis: Fractions of 100 mL each are collected and monitored by

thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and

visualized by spraying with 10% sulfuric acid in ethanol followed by heating.

Purification: Fractions showing the presence of Piscidinol A are combined and further

purified by preparative high-performance liquid chromatography (HPLC) on a C18 column

using a mobile phase of methanol and water to afford pure Piscidinol A.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer in

deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)

is performed on a Q-TOF mass spectrometer.

IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR)

spectrophotometer using potassium bromide (KBr) pellets.
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UV-Vis Spectroscopy: The UV-Vis spectrum is obtained on a UV-Vis spectrophotometer in

methanol.

Biological Activity and Signaling Pathways
Piscidinol A has demonstrated significant anticancer activity, with studies suggesting its

involvement in the induction of apoptosis. While the precise molecular mechanisms are still

under investigation, preliminary evidence points towards the modulation of key signaling

pathways involved in cell survival and proliferation.

Caption: Proposed intrinsic apoptosis pathway induced by Piscidinol A.

Research into the biological effects of Piscidinol A derivatives suggests potential interactions

with multiple protein targets crucial for cancer progression, including HER2, ERα, and EGFR.

[1] The anticancer activity of Piscidinol A is thought to be mediated through the induction of

apoptosis, a form of programmed cell death.[1] This process can be initiated through various

signaling cascades, with the intrinsic (mitochondrial) pathway being a likely candidate.

Conclusion
Piscidinol A stands as a promising natural product with a complex chemical architecture and

significant biological potential. This guide has summarized the key data pertaining to its

structure and characterization, providing a valuable resource for the scientific community.

Further research is warranted to fully elucidate its mechanism of action and to explore its

therapeutic utility in preclinical and clinical settings. The detailed spectroscopic and

experimental information provided herein will facilitate these future investigations.
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To cite this document: BenchChem. [Piscidinol A: A Comprehensive Technical Guide on its
Chemical Structure and Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1180399#piscidinol-a-chemical-structure-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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